(2S)-2-amino(1,2-13C2)propanoic acid

13C NMR Spectroscopy Metabolic Flux Analysis Isotopomer Analysis

For quantitative metabolomics and metabolic flux analysis, only the 1,2-13C2 dual label delivers a definitive +2 Da mass shift and diagnostic NMR multiplets. Unlabeled or mono-13C variants fail to resolve endogenous alanine in plasma/urine, compromising LOQ and isotopomer tracking. This (2S)-configured tracer ensures native biological fidelity. Avoid costly re-validation—specify L-Alanine-1,2-13C2.

Molecular Formula C3H7NO2
Molecular Weight 91.079 g/mol
Cat. No. B12953266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino(1,2-13C2)propanoic acid
Molecular FormulaC3H7NO2
Molecular Weight91.079 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1
InChIKeyQNAYBMKLOCPYGJ-PIJHRLDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-amino(1,2-13C2)propanoic Acid: A High-Fidelity Dual-13C Isotopologue for Metabolic Flux and Tracer Studies


(2S)-2-amino(1,2-13C2)propanoic acid, also known as L-Alanine-1,2-13C2, is a stable isotope-labeled α-amino acid in which the carbon atoms at positions 1 (carboxyl) and 2 (α-carbon) are enriched with the non-radioactive isotope carbon-13 (99 atom % 13C) [1]. This dual-labeling configuration confers a mass shift of +2 Da relative to unlabeled L-alanine (89.09 Da) and serves as a precise internal standard or metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications . The compound retains the native (2S) stereochemistry and full biological compatibility, ensuring that its cellular uptake and enzymatic processing mirror those of endogenous L-alanine [2].

Why Single-Site 13C or Unlabeled Alanine Are Inadequate Proxies for (2S)-2-amino(1,2-13C2)propanoic Acid


Generic substitution of (2S)-2-amino(1,2-13C2)propanoic acid with unlabeled alanine or mono-13C variants (e.g., L-Alanine-1-13C or L-Alanine-2-13C) fails to replicate critical experimental parameters. Unlabeled alanine cannot be distinguished from endogenous pools, rendering quantitative tracer studies impossible [1]. Mono-13C variants, while isotopically distinct, exhibit only a +1 Da mass shift, limiting their utility in complex mixtures where natural isotopic abundance or overlapping isotopic envelopes from other metabolites may obscure signal [2]. Furthermore, the specific 1,2-13C2 labeling pattern is essential for generating diagnostic isotopomer multiplets in NMR, which are required to resolve carbon-carbon bond connectivity in metabolic flux analysis; single-site labels cannot produce these signatures [3].

Quantitative Differentiation: (2S)-2-amino(1,2-13C2)propanoic Acid vs. Closest Analogs in Analytical and Fluxomic Workflows


NMR Isotopomer Multiplet Signature: Dual 13C-13C Scalar Coupling Enables Unambiguous Carbon Tracing

In 13C NMR, (2S)-2-amino(1,2-13C2)propanoic acid produces a diagnostic doublet-of-doublets or multiplet pattern due to scalar (J) coupling between the adjacent 13C nuclei. This is in stark contrast to the single peak (singlet) observed for mono-labeled analogs such as L-Alanine-2-13C, which lack adjacent 13C-13C coupling [1]. The specific multiplet signature (D12 doublet) directly informs on the bond connectivity and the extent of 13C enrichment, enabling precise quantification of flux through the pyruvate-alanine transamination pathway [2].

13C NMR Spectroscopy Metabolic Flux Analysis Isotopomer Analysis

Mass Spectrometry: +2 Da Mass Shift Enables Superior Signal-to-Noise and Matrix Interference Mitigation

The +2 Da mass shift of (2S)-2-amino(1,2-13C2)propanoic acid provides a clear analytical window in mass spectrometry. In contrast, mono-labeled analogs like L-Alanine-1-13C or L-Alanine-2-13C exhibit only a +1 Da shift, which can be partially obscured by the naturally occurring M+1 isotopic peak of the unlabeled analyte (~1.1% for each 12C) [1]. The larger mass difference ensures baseline resolution from the endogenous unlabeled pool, significantly improving the lower limit of quantification (LLOQ) and accuracy in complex biological matrices where endogenous alanine is abundant (e.g., plasma, cell lysates) [2].

GC-MS LC-MS/MS Quantitative Metabolomics Stable Isotope Internal Standard

Tracer Studies: Dual 13C Labeling Resolves Intramolecular Carbon Flux with Unmatched Precision

In 13C-Metabolic Flux Analysis (13C-MFA), (2S)-2-amino(1,2-13C2)propanoic acid enables the simultaneous tracking of both the carboxyl and α-carbon atoms. This dual labeling is essential for distinguishing flux through competing pathways such as pyruvate carboxylase versus pyruvate dehydrogenase. Studies using single-site 13C labels, such as L-Alanine-3-13C, cannot resolve the fate of the α-carbon relative to the carboxyl carbon, leading to ambiguous flux estimations [1]. The dual-labeled isotopologue provides a 'fossil record' of the intact C1-C2 bond, allowing for precise calculation of pathway contributions using established mathematical frameworks [2].

13C Metabolic Flux Analysis Central Carbon Metabolism Glucose-Alanine Cycle

Targeted Application Scenarios for (2S)-2-amino(1,2-13C2)propanoic Acid Based on Verified Performance


Absolute Quantification of Alanine in Complex Biofluids via LC-MS/MS

Researchers performing targeted metabolomics or pharmacokinetic studies on alanine-containing drugs can employ (2S)-2-amino(1,2-13C2)propanoic acid as the ideal internal standard. Its +2 Da mass shift eliminates interference from the natural isotopic envelope of endogenous alanine, which is abundant in plasma and urine. This ensures that the analytical signal for the analyte (unlabeled) and internal standard (13C2) are fully resolved, thereby improving the accuracy and precision of quantification, particularly at lower concentrations near the limit of detection [1].

Investigating Alanine Transamination and TCA Cycle Flux in Cancer Metabolism

In cancer biology, where alanine is a key nitrogen donor and TCA cycle substrate, the dual 13C label is indispensable for flux studies. By incubating cells with (2S)-2-amino(1,2-13C2)propanoic acid and analyzing the isotopologue distribution in downstream metabolites (e.g., lactate, glutamate) via GC-MS or NMR, scientists can uniquely determine the relative contributions of alanine transaminase (ALT) and the pyruvate dehydrogenase complex (PDH) to the TCA cycle [2]. This level of detail is unattainable with mono-labeled analogs, which cannot distinguish between carbon atoms derived from the α-keto acid versus the amino group.

Validating Novel Analytical Methods for Amino Acid Resolution

Analytical chemists developing new separation and detection methods (e.g., novel chiral columns, high-resolution MS techniques) can use (2S)-2-amino(1,2-13C2)propanoic acid as a diagnostic standard. Its unique +2 Da mass shift and dual-13C NMR multiplet serve as a definitive 'molecular fingerprint' to verify method specificity and confirm that the analytical system can reliably resolve and identify the compound amidst a mixture of other closely related amino acids and isotopic isomers [3].

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